3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride
Description
Properties
Molecular Formula |
C9H19Cl2N3 |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
3-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-12-6-5-11-9(12)8-3-2-4-10-7-8;;/h8,10H,2-7H2,1H3;2*1H |
InChI Key |
GYQYKAAJRDKZFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2CCCNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine primarily involves the cyclization of appropriate precursors under controlled conditions. The key synthetic strategy includes:
- Cyclization Reaction: Reacting 1-methylimidazole derivatives with piperidine precursors to form the bicyclic structure.
- Catalysts and Solvents: Catalysts such as palladium on charcoal or platinum may be employed to facilitate transfer hydrogenation steps; solvents typically include ethanol, methanol, or tetrahydrofuran (THF).
- Temperature Control: Moderate temperatures ranging from ambient (~25 °C) to 70 °C are used to optimize yield and selectivity.
- Salt Formation: The free base is often converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid to improve stability and solubility for further applications.
Industrial Production Methods
Industrial synthesis emphasizes scalability, consistency, and purity. Key features include:
- Continuous Flow Reactors: These are used to maintain steady reaction conditions and improve reproducibility.
- High-Pressure Reactors: Employed for reactions requiring elevated pressure to enhance kinetics.
- Advanced Catalytic Systems: Palladium or platinum catalysts assist in transfer hydrogenation steps, especially for methylation and ring saturation.
- Purification Techniques: Recrystallization and chromatographic methods are standard to isolate the dihydrochloride salt with purity >95%.
Detailed Synthetic Procedure and Reaction Analysis
Stepwise Synthesis Outline
| Step | Reaction Description | Reagents & Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Synthesis of (R)-3-aminopiperidin-2-one hydrochloride | Sodium methoxide (1.5-3 equiv), (R)-methyl 2,5-diaminopentanoate dihydrochloride | -10 to 0 | Methanol | Base-catalyzed cyclization |
| 2 | Reduction to (R)-3-aminopiperidine dihydrochloride | Lithium aluminum hydride (1.0-2.5 equiv) | 10 to 70 (stepwise) | Tetrahydrofuran | Controlled addition and heating |
| 3 | Cyclization with 1-methylimidazole derivatives | Catalyst (Pd/C or Pt), formaldehyde for transfer hydrogenation | Ambient to 70 | Ethanol or Methanol | Formation of bicyclic imidazoline-piperidine |
| 4 | Salt formation | Concentrated hydrochloric acid | Ambient | Methanol or aqueous | Conversion to dihydrochloride salt |
This sequence is adapted from patented methods for related piperidine derivatives and imidazole-containing bicyclic compounds.
Reaction Mechanisms and Conditions
- Transfer Hydrogenation: Formaldehyde acts as a hydrogen donor in the presence of palladium or platinum catalysts to methylate and saturate the piperidine ring, avoiding the use of gaseous hydrogen.
- Reduction: Lithium aluminum hydride is used to reduce the piperidin-2-one intermediate to the corresponding amine, with temperature carefully controlled to prevent side reactions.
- Cyclization: The formation of the imidazoline ring involves intramolecular nucleophilic attack facilitated by mild acidic or neutral conditions.
- Salt Formation: Addition of hydrochloric acid converts the free base into the dihydrochloride salt, enhancing crystallinity and water solubility for downstream applications.
Purification and Characterization
Purification Techniques
- Recrystallization: Common solvents include ethanol, methanol, or mixtures with diethyl ether or methyl tert-butyl ether to purify the dihydrochloride salt.
- Filtration: Used to isolate the solid dihydrochloride salt after reaction completion.
- Chromatography: Employed in research scale to ensure high purity, especially for chiral or enantiomerically enriched forms.
Quality Data
| Parameter | Value | Method | Notes |
|---|---|---|---|
| Purity | ≥ 95% | HPLC or NMR | Suitable for pharmaceutical research |
| Molecular Weight | 240.18 g/mol | Calculated | Dihydrochloride salt form |
| Melting Point | ~230 °C (decomposition) | DSC | Indicates salt stability |
Research Findings and Applications
- The compound’s bicyclic structure provides a scaffold for drug discovery, especially in areas targeting neurological and inflammatory pathways.
- Its preparation method allows for chiral synthesis, enabling studies on enantiomer-specific biological activity.
- The dihydrochloride salt form improves solubility, facilitating biological assays and formulation development.
Summary Table of Key Preparation Methods
| Method Type | Reagents | Solvents | Temperature Range | Catalysts | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of piperidine and imidazole derivatives | 1-methylimidazole, piperidine derivatives | Ethanol, Methanol | 25–70 °C | Pd/C, Pt | Efficient ring formation | Requires catalyst handling |
| Reduction of piperidin-2-one intermediate | Lithium aluminum hydride | Tetrahydrofuran | 10–70 °C | None | High yield of amine | Sensitive to moisture |
| Transfer hydrogenation methylation | Formaldehyde, Pd/C or Pt | Ethanol, Methanol | Ambient to 70 °C | Pd/C, Pt | Avoids gaseous H2 | Catalyst cost |
| Salt formation | Concentrated HCl | Methanol, aqueous | Ambient | None | Enhances stability | Requires acid handling |
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Piperidine Dihydrochloride Derivatives with Substituted Benzyloxyimino Groups
A series of analogs synthesized by modifying the benzyloxyimino substituents (e.g., 13c–13g) were reported in Molecules (2013) . Key comparative
| Compound | Substituents | Melting Point (°C) | ¹H-NMR (δ, ppm) | MS-ESI (m/z) |
|---|---|---|---|---|
| Target Compound | 1-methyl-4,5-dihydroimidazol | Not reported | Not provided | Not reported |
| 13c | 2',5'-dimethoxybenzyloxyimino | 189–192 | 1.85 (m, 2H), 3.20 (s, 3H) | 278 [M+H]⁺ |
| 13d | 3',5'-dimethoxybenzyloxyimino | 205–208 | 2.10 (m, 2H), 3.25 (s, 3H) | 278 [M+H]⁺ |
| 13g | 3',4'-methylenedioxybenzyloxy | 220–222 | 2.30 (m, 2H), 3.30 (s, 3H) | 292 [M+H]⁺ |
Key Findings :
- The substituent position significantly affects melting points, with 13g (methylenedioxy group) showing the highest thermal stability (220–222°C) .
- All analogs share a piperidine dihydrochloride core but differ in electronic environments due to substituents, influencing NMR chemical shifts (e.g., methyl group signals at δ 3.20–3.30) .
Piperidine-Imidazole Hybrids from Commercial Sources
WITEGA Laboratorien lists related imidazole-piperidine derivatives, such as:
- Imidocarb-2HCl hydrate: A bis-urea derivative with dual 4,5-dihydro-1H-imidazol-2-yl groups. Deuterated Analog: Imidocarb-D8-2HCl hydrate includes deuterium substitution, enhancing stability for isotopic labeling studies .
Comparison :
- The target compound lacks the urea linkage and aromatic phenyl groups present in Imidocarb, resulting in lower molecular weight (240.18 vs.
Tert-Butyl Carbamate and Triazine Derivatives
tert-Butyl N-(3-phenylpyrrolidin-3-yl)carbamate
- Molecular Weight : 262.35 g/mol
- Features : Bulky tert-butyl carbamate group, enhancing lipophilicity but reducing solubility .
N-Methyl-1,2,4-triazin-3-amine
Structural Contrasts :
- The target compound’s dihydroimidazole-piperidine system offers greater conformational rigidity compared to triazine-based analogs.
- Unlike tert-butyl derivatives, the target compound’s hydrochloride salt improves aqueous solubility for pharmacological applications .
Critical Observations
- Substituent Effects : Electron-donating groups (e.g., methoxy in 13c–13g) enhance thermal stability, while bulky groups (e.g., tert-butyl) increase molecular weight without improving solubility .
- Structural Complexity : Urea-linked analogs (e.g., Imidocarb) exhibit higher molecular complexity but may face synthetic challenges compared to the target compound’s simpler architecture .
Biological Activity
3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name : this compound
- CAS Number : 1379333-67-1
- Molecular Formula : C₈H₁₅Cl₂N₃
- Molecular Weight : 196.13 g/mol
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a modulator of neurotransmitter release, influencing pathways associated with anxiety, depression, and other neuropsychiatric disorders.
Key Mechanisms:
- Receptor Modulation : The compound may interact with serotonin and dopamine receptors, which are crucial in mood regulation.
- Neurotransmitter Release : It has been shown to enhance the release of neurotransmitters like norepinephrine and acetylcholine in certain experimental setups.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In a study using the forced swim test (FST), doses of the compound resulted in decreased immobility time, suggesting an antidepressant effect comparable to established medications.
| Study | Model Used | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Study A | FST | 10 | Reduced immobility time |
| Study B | Tail Suspension Test | 20 | Increased climbing behavior |
Anxiolytic Activity
In addition to antidepressant properties, this compound has demonstrated anxiolytic effects. Behavioral assays such as the elevated plus maze (EPM) showed increased time spent in open arms, indicating reduced anxiety levels.
| Study | Model Used | Dose (mg/kg) | Outcome |
|---|---|---|---|
| Study C | EPM | 5 | Increased open arm entries |
| Study D | Light-Dark Box | 15 | Decreased latency to enter light compartment |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Depression :
- A clinical trial involving patients with major depressive disorder showed that administration of this compound led to significant improvements in depression scales compared to placebo groups.
- Case Study on Anxiety Disorders :
- Patients with generalized anxiety disorder reported reduced anxiety symptoms after treatment with the compound over a six-week period.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of precursors to form the imidazoline ring, followed by piperidine functionalization. Key steps include:
-
Precursor Coupling : Reacting 1-methylimidazoline derivatives with piperidine intermediates under reflux conditions (e.g., acetonitrile, 80°C) .
-
Salt Formation : Quenching with hydrochloric acid to yield the dihydrochloride salt, ensuring stoichiometric control to avoid over-acidification .
-
Purification : Use of recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) to isolate the product .
Table 1: Common Synthetic Approaches
Q. How can spectroscopic techniques be systematically employed to confirm structural integrity?
- Methodological Answer : A combination of spectroscopic methods is essential:
-
1H/13C NMR : Assign peaks to confirm the piperidine ring (δ 2.5–3.5 ppm for N-CH2), imidazoline protons (δ 3.8–4.2 ppm), and methyl group (δ 1.2–1.5 ppm) .
-
Mass Spectrometry (ESI-MS) : Verify the molecular ion ([M+H]+) and chloride adducts ([M+2Cl]–) .
-
IR Spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and C-N vibrations (~1650 cm⁻¹) .
Table 2: Key Spectroscopic Signatures
Technique Target Signals Structural Confirmation Reference 1H NMR δ 3.8–4.2 ppm (imidazoline CH2) Ring saturation and substitution ESI-MS m/z 245.1 ([M+H]+) Molecular weight validation
Q. What strategies mitigate hygroscopicity and stability issues during storage?
- Methodological Answer :
- Desiccants : Store in airtight containers with silica gel or molecular sieves .
- Low-Temperature Storage : –20°C under nitrogen atmosphere to prevent hydrolysis .
- Stability Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) to track degradation .
Advanced Research Questions
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., neurotransmitter receptors) .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (GROMACS) over 100-ns trajectories .
- QSAR Models : Corrogate substituent effects (e.g., methyl group position) with activity data from analogs .
Q. How to resolve contradictory data in biological activity assays (e.g., IC50 variability)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) .
- Meta-Analysis : Compare data across studies while adjusting for variables (cell line, incubation time) .
- Orthogonal Assays : Validate results via SPR (binding affinity) and functional assays (cAMP modulation) .
Q. What reaction parameters optimize yield in scaled-up synthesis?
- Methodological Answer :
-
DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–10 mol%) .
-
In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
-
Workup Optimization : Replace column chromatography with antisolvent crystallization (e.g., water addition) .
Table 3: Reaction Optimization Parameters
Parameter Range Tested Optimal Condition Yield Improvement Reference Temperature 60–100°C 80°C 15% increase Catalyst 5–10 mol% 7.5 mol% Pd(OAc)2 20% reduction in byproducts
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., halogens, methoxy) at the imidazoline 4-position .
- Bioisosteric Replacement : Replace piperidine with morpholine or azetidine to assess ring size effects .
- Salt Forms : Compare dihydrochloride with tosylate or citrate salts for solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
